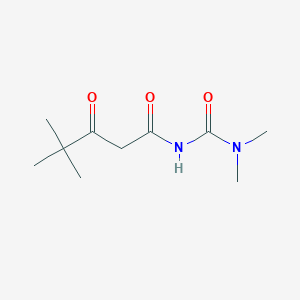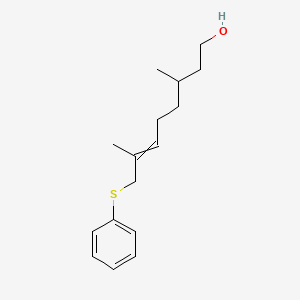
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol is an organic compound with a complex structure that includes a phenylsulfanyl group attached to an octenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the addition of a phenylsulfanyl group to a pre-formed octenol structure. This can be achieved through a series of reactions including:
Hydroboration-Oxidation: This step involves the addition of borane to an alkene, followed by oxidation to form the alcohol.
Thioether Formation: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the octenol backbone can be reduced to form a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-one.
Reduction: Formation of 3,7-Dimethyl-8-(phenylsulfanyl)octan-1-ol.
Substitution: Formation of various substituted octenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Citronellol: A similar compound with a simpler structure, lacking the phenylsulfanyl group.
Linalool: Another related compound with a similar backbone but different functional groups.
Uniqueness
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications where these properties are advantageous.
Propiedades
Número CAS |
90165-61-0 |
|---|---|
Fórmula molecular |
C16H24OS |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
3,7-dimethyl-8-phenylsulfanyloct-6-en-1-ol |
InChI |
InChI=1S/C16H24OS/c1-14(11-12-17)7-6-8-15(2)13-18-16-9-4-3-5-10-16/h3-5,8-10,14,17H,6-7,11-13H2,1-2H3 |
Clave InChI |
JTMCYABCKNZDTI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)CSC1=CC=CC=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


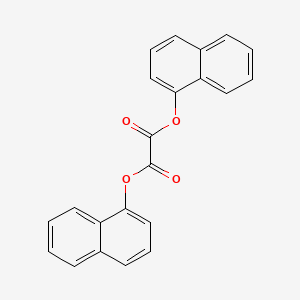

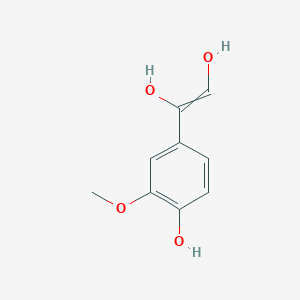

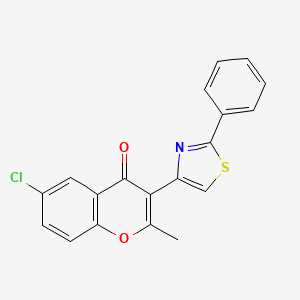
![Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-](/img/structure/B14354222.png)
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
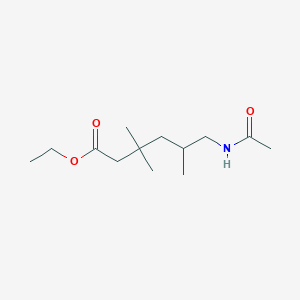
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
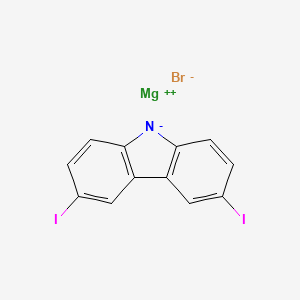
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
